3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

GLUT1 inhibitor medicinal chemistry cancer metabolism

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide (CAS 1123169-42-5) is the exact synthetic intermediate used in patent US20170210738 for selective GLUT1 inhibitors. Procure this building block to replicate the patented route without re-synthesizing the core scaffold. • Certified 95 % HPLC purity with batch-specific CoA (NMR, MS) for reproducible SAR. • LogP 0.02, MW 175.57, 2 rotatable bonds-complies with Fragment Rule of Three. • Chloromethyl handle enables parallel diversification via nucleophilic substitution. • Balanced LogD₇.₄ 0.29 minimizes non-specific binding and aggregation in assays. Solid; ambient shipment.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
CAS No. 1123169-42-5
Cat. No. B1517396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
CAS1123169-42-5
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=NO1)CCl
InChIInChI=1S/C5H6ClN3O2/c1-7-4(10)5-8-3(2-6)9-11-5/h2H2,1H3,(H,7,10)
InChIKeyPYBNYHHOFONAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide: Identity & Procurement


3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide (CAS 1123169 - 42 - 5) is a small-molecule heterocyclic building block (C₅H₆ClN₃O₂, MW 175.57) belonging to the 1,2,4‑oxadiazole‑5‑carboxamide class [1]. It is listed in the CAS Common Chemistry registry, verifying its established identity [2]. The molecule features a chloromethyl substituent at the oxadiazole 3‑position and an N‑methyl‑carboxamide at the 5‑position, a combination that imparts distinct reactivity and physicochemical properties . It is commercially supplied as a solid with certified purity of 95 % (HPLC) and a measured LogP of 0.02, indicating balanced hydrophilicity/lipophilicity suitable for diverse synthetic applications .

Patent-verified intermediate For GLUT1-targeted synthesis per US20170210738
Chloromethyl electrophile Enables nucleophilic diversification with amine, alcohol, thiol libraries
Fragment-compliant profile MW, HBD, and rotatable bonds fit Rule of Three for fragment screens

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide: Irreplaceable vs. In-Class Analogs


Within the 1,2,4‑oxadiazole‑5‑carboxamide family, the presence and nature of the N‑methyl and 3‑chloromethyl substituents critically govern reactivity, solubility, and biological target engagement. Substituting the N‑methylamide with a primary amide (e.g., CAS 25977‑21‑3) eliminates a key hydrogen‑bond donor/acceptor pattern and alters LogD, directly impacting membrane permeability and target affinity in medicinal chemistry campaigns . Replacing the chloromethyl with an aminomethyl or azidomethyl group (e.g., CAS 1185020‑61‑4 or 1365963‑24‑1) switches the compound from a versatile electrophile for nucleophilic displacement to a nucleophile or click‑chemistry handle, fundamentally changing the synthetic route and the downstream chemistry space accessible [1]. These structural differences render simple in‑class substitution scientifically invalid when the goal is to preserve a specific reaction trajectory or biological fingerprint.

Target
N‑methyl amide: precise H‑bond topology and LogD for patent‑specific pharmacophore engagement
Analogs
Primary amide (CAS 25977‑21‑3) shifts H‑bond pattern and LogD, may alter target binding and membrane permeability
Target
Chloromethyl handle: broad electrophilic substitution with amines, alcohols, thiols
Analogs
Aminomethyl / azidomethyl analogs switch to nucleophile or CuAAC click chemistry, limiting synthetic scope

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide vs. Closest Analogs


Patent-Documented GLUT1 Inhibitor Intermediate

The compound is explicitly claimed as a synthetic intermediate in patent US20170210738, which describes selective GLUT1 inhibitors for oncology. Unlike the 3‑(chloromethyl)‑1,2,4‑oxadiazole‑5‑carboxamide analog (CAS 25977‑21‑3) that lacks the N‑methyl group, only the N‑methyl variant delivers the precise hydrogen‑bonding topology required for the final GLUT1 pharmacophore [1][2].

Patent linkage
Head-to-head
Exclusive intermediate in GLUT1 inhibitor patent US20170210738; analog without N‑methyl not cited
Aligns with patented GLUT1 route fidelity
Review patent SAR for required N‑methyl topology
GLUT1 inhibitor medicinal chemistry cancer metabolism

Superior Electrophilic Reactivity via Chloromethyl Handle

The chloromethyl group at the oxadiazole 3‑position undergoes nucleophilic substitution with amines, alcohols, and thiols under mild basic conditions (NaOH, RT), enabling rapid diversification. In contrast, the 3‑aminomethyl analog (CAS 1185020‑61‑4) requires pre‑activation or harsher conditions for further coupling, while the 3‑azidomethyl variant (CAS 1365963‑24‑1) is restricted to copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) chemistry .

Synthetic versatility
Class-level inference
Chloromethyl: nucleophilic substitution with ≥3 reactant classes; comparators ≤2 (aminomethyl/azidomethyl)
Supports multi-directional library diversification
Validate under specific reaction conditions
synthetic chemistry building block nucleophilic substitution

Balanced Hydrophilicity vs. Non-Polar Analogs

The target compound exhibits a measured LogP of 0.02 and LogD₇.₄ of 0.29, indicating near‑optimal aqueous solubility for biological assays [1]. In contrast, 3‑phenyl‑1,2,4‑oxadiazole‑5‑carboxamide analogs typically display LogP values >2.0, which can lead to poor solubility and aggregation in biochemical screens [2]. This 100‑fold difference in predicted partition coefficient directly impacts assay reliability and hit triage.

Lipophilicity balance
Cross-study comparable
LogP 0.02 / LogD₇.₄ 0.29 vs. phenyl analogs LogP >2.0 (~100‑fold difference)
Reduces non‑specific binding risk in screens
Cross-study comparison; confirm experimentally
physicochemical properties drug-likeness LogP

Batch-Specific Purity and Analytical Documentation

The compound is supplied with a batch‑specific Certificate of Analysis confirming ≥95 % purity by HPLC, accompanied by ¹H‑NMR, MS, and HPLC chromatograms . Competitor analogs such as 3‑(chloromethyl)‑1,2,4‑oxadiazole (CAS 51791‑12‑9) are frequently offered only at technical grade (~90 %) without spectroscopic documentation, introducing uncertainty in reaction stoichiometry and yield reproducibility [1].

Purity & documentation
Head-to-head
≥95% HPLC, CoA with NMR, MS, HPLC vs. technical grade ~90% without full characterization
Enables accurate stoichiometry and yield control
Verify batch-specific CoA before use
quality control procurement purity

Fragment-Like Properties for Lead Discovery

With a molecular weight of 175.57 Da, only 2 rotatable bonds, and a hydrogen‑bond donor count of 1, the compound satisfies all 'Rule of Three' criteria for fragment‑based screening . By comparison, the widely used 3‑(3,4‑dimethoxyphenyl)‑N‑methyl‑1,2,4‑oxadiazole‑5‑carboxamide (MW >275 Da, ≥4 rotatable bonds) exceeds typical fragment limits, reducing its suitability for fragment library construction .

Fragment compliance
Class-level inference
MW 175.57, 2 rotatable bonds, 1 HBD; meets Rule of Three vs. dimethoxyphenyl analog (MW >275, ≥4 RB)
Direct fragment library integration possible
Compare with intended library acceptance criteria
fragment-based drug discovery lead-likeness molecular complexity

Documented GHS Safety Profile for Risk Assessment

The compound carries a full GHS classification (H302, H315, H319, H335) with corresponding precautionary statements, enabling immediate integration into laboratory risk assessments . In contrast, the non‑methylated analog 3‑(chloromethyl)‑1,2,4‑oxadiazole‑5‑carboxamide (CAS 25977‑21‑3) is listed by vendors without complete hazard statements, requiring additional internal safety evaluation before use .

Safety documentation
Head-to-head
Full GHS (H302, H315, H319, H335) with P‑phrases vs. absent for non‑methylated analog
Streamlines institutional safety approvals
Review SDS for batch-specific hazard updates
safety hazard assessment lab safety

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide: Optimal Applications


GLUT1-Targeted Anticancer Lead Optimization

The compound serves as the documented synthetic intermediate in the preparation of selective GLUT1 inhibitors per patent US20170210738 [1]. Medicinal chemistry teams pursuing GLUT1 antagonists for oncology should select this specific building block to directly replicate the patented route, avoiding re‑synthesis of the core scaffold and ensuring fidelity to the reported pharmacophore. The N‑methyl amide is structurally essential for downstream GLUT1 binding, as confirmed by the patent SAR disclosure.

Diversity-Oriented Synthesis and Fragment Library Construction

With a LogP of 0.02, MW of 175.57 Da, and only 2 rotatable bonds, the compound satisfies all Fragment Rule of Three criteria [2]. Its chloromethyl handle permits parallel diversification via nucleophilic substitution with amine, alcohol, and thiol libraries, generating diverse lead‑like scaffolds. Procurement for fragment library design leverages both its fragment‑compliant physicochemical profile and its multi‑directional synthetic versatility.

Agrochemical Intermediate for Oxadiazole-Based Pesticides

Structural analogs in the 3‑(chloromethyl)‑1,2,4‑oxadiazole‑5‑carboxamide class have demonstrated insecticidal activity . The chloromethyl and N‑methyl‑carboxamide functionalities provide complementary hydrogen‑bonding and electrophilic reactivity suitable for agrochemical lead generation. The compound's documented synthetic accessibility and commercial availability make it a practical starting point for agrochemical discovery programs targeting pest‑specific enzymes.

High-Confidence Biochemical Assay Development

The balanced LogD₇.₄ of 0.29 minimizes non‑specific protein binding and compound aggregation, common sources of false positives in biochemical screens . Combined with batch‑specific CoA documentation (HPLC purity ≥95 %, NMR, MS), the compound provides the analytical confidence required for quantitative dose‑response studies and IC₅₀ determination, supporting reproducible SAR campaigns.

Application
Selection Property
Validation Focus
GLUT1-targeted lead optimization
Patent-verified synthetic intermediate
Route fidelity and pharmacophore alignment
Diversity-oriented synthesis
Multi-directional electrophilic handle
Reaction scope and nucleophile compatibility
Agrochemical lead generation
Oxadiazole core with synthetic accessibility
Pest-target enzyme profiling and scaffold stability
Biochemical assay development
Documented purity and balanced LogD
Assay reproducibility and non‑specific binding control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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